molecular formula C17H20N4O2 B6758067 N,3,3-trimethyl-N-[(1-methylimidazol-2-yl)methyl]-2-oxo-1H-indole-5-carboxamide

N,3,3-trimethyl-N-[(1-methylimidazol-2-yl)methyl]-2-oxo-1H-indole-5-carboxamide

Cat. No.: B6758067
M. Wt: 312.37 g/mol
InChI Key: PXDWQDLCNXETQL-UHFFFAOYSA-N
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Description

N,3,3-trimethyl-N-[(1-methylimidazol-2-yl)methyl]-2-oxo-1H-indole-5-carboxamide is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is of interest due to its unique structure, which combines an indole core with an imidazole moiety, making it a potential candidate for various biological and chemical applications.

Properties

IUPAC Name

N,3,3-trimethyl-N-[(1-methylimidazol-2-yl)methyl]-2-oxo-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-17(2)12-9-11(5-6-13(12)19-16(17)23)15(22)21(4)10-14-18-7-8-20(14)3/h5-9H,10H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDWQDLCNXETQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)N(C)CC3=NC=CN3C)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3,3-trimethyl-N-[(1-methylimidazol-2-yl)methyl]-2-oxo-1H-indole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N,3,3-trimethyl-N-[(1-methylimidazol-2-yl)methyl]-2-oxo-1H-indole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,3,3-trimethyl-N-[(1-methylimidazol-2-yl)methyl]-2-oxo-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and receptors involved in oxidative stress and inflammation pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is known to play a role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

    N-methylindole-2-carboxamide: Lacks the imidazole moiety, making it less versatile in terms of chemical reactivity.

    3,3-dimethylindole-2-carboxamide: Similar structure but without the additional methyl groups, leading to different steric and electronic properties.

Uniqueness

N,3,3-trimethyl-N-[(1-methylimidazol-2-yl)methyl]-2-oxo-1H-indole-5-carboxamide is unique due to its combination of an indole core with an imidazole moiety, providing a distinct set of chemical and biological properties that are not found in simpler indole derivatives.

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